molecular formula C23H29NO2 B4309698 1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE

1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE

Cat. No.: B4309698
M. Wt: 351.5 g/mol
InChI Key: ZBTJLBXFPSKCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE is a complex organic compound that features an adamantyl group, a benzyl group, and a pyrrolidine-2,5-dione moiety The adamantyl group is known for its stability and rigidity, making it a valuable component in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE typically involves multiple steps, starting with the preparation of the adamantyl and benzyl precursors. One common method involves the condensation of 2-(1-adamantyl)ethylbromide with ethyl acetoacetate in the presence of a copper(II) complex . This reaction yields an intermediate product, which is then further reacted with benzylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the high quality of the compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.

    Reduction: The pyrrolidine-2,5-dione moiety can be reduced to form pyrrolidine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Adamantanone derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The adamantyl group provides stability and rigidity, allowing the compound to effectively bind to its targets. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes. The pyrrolidine-2,5-dione moiety is involved in the compound’s bioactivity, potentially interacting with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylacetic acid: Shares the adamantyl group but differs in its functional groups and overall structure.

    2-(1-adamantyl)ethylamine: Similar adamantyl group but with an amine functional group.

    3-benzylpyrrolidine-2,5-dione: Shares the pyrrolidine-2,5-dione moiety but lacks the adamantyl group.

Uniqueness

1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE is unique due to its combination of the adamantyl, benzyl, and pyrrolidine-2,5-dione groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[2-(1-adamantyl)ethyl]-3-benzylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO2/c25-21-12-20(11-16-4-2-1-3-5-16)22(26)24(21)7-6-23-13-17-8-18(14-23)10-19(9-17)15-23/h1-5,17-20H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTJLBXFPSKCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE
Reactant of Route 5
1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE
Reactant of Route 6
1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.